2-Ethoxy-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol
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Overview
Description
2-Ethoxy-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol is a synthetic organic compound that belongs to the class of phenols and piperazines This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol typically involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an ethyl halide reacts with the phenol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced fluorophenyl derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
2-Ethoxy-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol
- 2-Ethoxy-4-[[4-(3-fluorophenyl)piperazin-1-yl]methyl]phenol
- 2-Ethoxy-4-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]phenol
Uniqueness
2-Ethoxy-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .
Properties
IUPAC Name |
2-ethoxy-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-2-24-19-13-15(7-8-18(19)23)14-21-9-11-22(12-10-21)17-6-4-3-5-16(17)20/h3-8,13,23H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOMDMBPUXTQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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